1-Ethylcycloheptane-1-carbaldehyde
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Overview
Description
1-Ethylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H18O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds . This compound is characterized by a seven-membered ring with an ethyl group and an aldehyde functional group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the alkylation of cycloheptanone followed by oxidation. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cycloheptanone, followed by the addition of ethyl iodide (C2H5I) to introduce the ethyl group. The resulting 1-ethylcycloheptanol is then oxidized using reagents like pyridinium chlorochromate (PCC) or Jones reagent to form the aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the hydrogenation and oxidation steps. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed:
Oxidation: 1-Ethylcycloheptane-1-carboxylic acid
Reduction: 1-Ethylcycloheptanol
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
Scientific Research Applications
1-Ethylcycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethylcycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in many biochemical processes. The compound can also undergo nucleophilic addition reactions, leading to the formation of various derivatives that may exhibit biological activity .
Comparison with Similar Compounds
1-Ethylcycloheptane-1-carbaldehyde can be compared with other cycloalkane derivatives such as:
Cycloheptanone: Lacks the ethyl group and aldehyde functionality, making it less reactive in certain chemical reactions.
1-Methylcycloheptane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Cycloheptane-1-carbaldehyde: Lacks the ethyl group, resulting in different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-ethylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-2-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3 |
InChI Key |
YPTNQNPNWYCWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCC1)C=O |
Origin of Product |
United States |
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